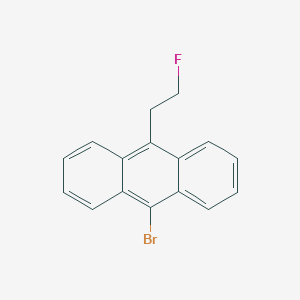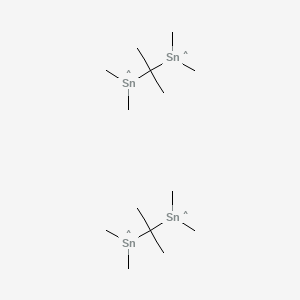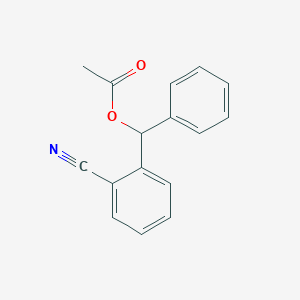
9-Bromo-10-(2-fluoroethyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-10-(2-fluoroethyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of bromine and fluoroethyl groups to the anthracene structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene typically involves the bromination of anthracene followed by the introduction of the fluoroethyl group. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds through a radical mechanism where bromine radicals attack the anthracene at the 9-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and light conditions to ensure efficient and consistent bromination. The subsequent introduction of the fluoroethyl group can be achieved through nucleophilic substitution reactions using appropriate fluoroethylating agents.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, particularly electrophilic aromatic substitution, where the bromine or fluoroethyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core or the substituents.
Addition Reactions: The double bonds in the anthracene structure can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Fluoroethylation: Fluoroethylating agents such as fluoroethyl halides under nucleophilic substitution conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination yields 9-bromoanthracene, while fluoroethylation introduces the fluoroethyl group at the desired position.
Applications De Recherche Scientifique
9-Bromo-10-(2-fluoroethyl)anthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): The compound’s unique photophysical properties make it suitable for use in OLEDs as a blue-emitting material.
Fluorescent Probes: Its fluorescence properties are utilized in the development of fluorescent probes for biological imaging and sensing.
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems, which have applications in solar energy harvesting and light-emitting devices.
Mécanisme D'action
The mechanism by which 9-Bromo-10-(2-fluoroethyl)anthracene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes such as triplet–triplet annihilation . This makes it valuable in applications requiring efficient light absorption and emission.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties.
9-Bromoanthracene: A precursor in the synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene.
Uniqueness: this compound is unique due to the combination of bromine and fluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its suitability for specific applications such as photon upconversion and fluorescent probes, where both the bromine and fluoroethyl groups play a crucial role in its performance.
Propriétés
Numéro CAS |
90867-01-9 |
|---|---|
Formule moléculaire |
C16H12BrF |
Poids moléculaire |
303.17 g/mol |
Nom IUPAC |
9-bromo-10-(2-fluoroethyl)anthracene |
InChI |
InChI=1S/C16H12BrF/c17-16-14-7-3-1-5-11(14)13(9-10-18)12-6-2-4-8-15(12)16/h1-8H,9-10H2 |
Clé InChI |
DZQNOKMNVOUKSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)





![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)


